2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine
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Overview
Description
2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and an azetidine ring linked via a pyridin-3-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a pyridine ring and have been studied for their biological and therapeutic properties.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have diverse medicinal applications.
Uniqueness
2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is unique due to the presence of both an azetidine ring and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c16-15(17,18)13-4-2-6-20-14(13)21-8-11(9-21)10-22-12-3-1-5-19-7-12/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKEPNASBFSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(F)(F)F)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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